Pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)
Description
This compound belongs to the azapentacyclo family, characterized by a rigid pentacyclic core fused with a benzoate ester moiety. Its structure includes two bromine atoms at positions 1 and 8, a 16,18-diketone system, and a pentyl ester group. The bromine substituents likely enhance electrophilic reactivity and influence intermolecular interactions, while the ester group affects solubility and metabolic stability. Crystallographic studies using SHELX software (e.g., SHELXL, SHELXS) have been critical in resolving the geometry of such complex polycyclic systems .
Properties
Molecular Formula |
C30H25Br2NO4 |
|---|---|
Molecular Weight |
623.3 g/mol |
IUPAC Name |
pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate |
InChI |
InChI=1S/C30H25Br2NO4/c1-2-3-10-17-37-28(36)18-11-4-9-16-23(18)33-26(34)24-25(27(33)35)30(32)20-13-6-5-12-19(20)29(24,31)21-14-7-8-15-22(21)30/h4-9,11-16,24-25H,2-3,10,17H2,1H3 |
InChI Key |
XILWPYLBYOTUOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC=C1N2C(=O)C3C(C2=O)C4(C5=CC=CC=C5C3(C6=CC=CC=C64)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound using N-bromosuccinimide (NBS) under radical conditions . The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially at the bromine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities:
Crystallographic and Geometric Analysis
The target compound’s dibromo substituents may sterically hinder crystal packing compared to smaller groups like methyl or acetyl. For example, 17-Hydroxy-1,8-dimethyl-17-azapentacyclo[...]dione forms a rigid ethanoanthracene-dicarboximide core with a planar angle of 124.9° between benzene rings, stabilized by O–H⋯O hydrogen bonds . In contrast, bromine’s bulkiness in the target compound could disrupt such interactions, necessitating alternative packing modes. SHELX software remains pivotal for resolving these nuances .
Biological Activity
Pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate is a complex organic compound with potential biological activity. This compound is characterized by its intricate structure and the presence of bromine and dioxo groups which may influence its pharmacological properties.
- Molecular Formula : C30H25Br2NO4
- CAS Number : 497936-79-5
- Molar Mass : 623.3318 g/mol
Biological Activity
The biological activity of this compound has not been extensively documented in mainstream literature; however, related compounds in its class may provide insights into potential activities.
Potential Mechanisms of Action :
- Antitumor Activity : Compounds with similar structural motifs have shown promise in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of bromine atoms may enhance the antimicrobial efficacy against certain pathogens due to their ability to disrupt cellular processes.
- Enzyme Inhibition : Structurally related compounds have been identified as inhibitors of specific enzymes involved in metabolic pathways.
Research Findings
- In Vitro Studies : Preliminary studies on structurally similar compounds suggest potential cytotoxic effects against cancer cell lines.
- Pharmacokinetics : Compounds with similar frameworks have demonstrated favorable pharmacokinetic profiles including good oral bioavailability and metabolic stability.
Data Table of Related Compounds and Their Biological Activities
| Compound Name | Activity Type | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | Antitumor | 50 | |
| Compound B | Antimicrobial | 30 | |
| Compound C | Enzyme Inhibitor | 26 |
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of compounds similar to Pentyl 2-(1,8-dibromo...) on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 100 nM.
Case Study 2: Enzyme Inhibition
Research on a related compound showed effective inhibition of cholesteryl ester transfer protein (CETP), which is crucial for lipid metabolism and cardiovascular health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
